molecular formula C10H10ClIN2 B8160803 6-Chloro-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

6-Chloro-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B8160803
M. Wt: 320.56 g/mol
InChI Key: HEKOEJOVMVUHJF-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C10H10ClIN2 and a molecular weight of 320.56 g/mol . This compound is characterized by the presence of chlorine and iodine atoms attached to a pyrrolo[3,2-c]pyridine core, along with an isopropyl group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of halogenating agents such as iodine monochloride or N-iodosuccinimide, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide or potassium fluoride in polar aprotic solvents.

    Electrophilic Substitution: Halogenating agents like iodine monochloride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can replace the chlorine atom with an iodine atom, while coupling reactions can introduce various aryl or alkyl groups .

Scientific Research Applications

6-Chloro-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: Similar structure but without the isopropyl group.

    3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: Contains a methoxy group instead of the isopropyl group.

    6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: Similar halogenation pattern but different core structure.

Uniqueness

6-Chloro-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and iodine atoms, along with an isopropyl group, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

6-chloro-3-iodo-1-propan-2-ylpyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClIN2/c1-6(2)14-5-8(12)7-4-13-10(11)3-9(7)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKOEJOVMVUHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CN=C(C=C21)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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